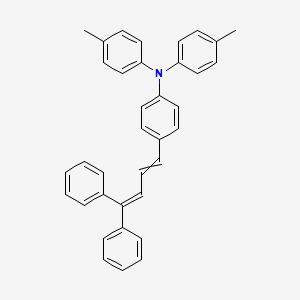
4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N,N-bis(4-methylphenyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N,N-bis(4-methylphenyl)aniline is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a complex arrangement of phenyl and butadiene groups, making it a subject of interest in organic chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N,N-bis(4-methylphenyl)aniline typically involves multi-step organic reactions. One common method includes the reaction of 4,4-diphenylbutadiene with N,N-bis(4-methylphenyl)aniline under specific conditions. The reaction may require catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N,N-bis(4-methylphenyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N,N-bis(4-methylphenyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism by which 4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N,N-bis(4-methylphenyl)aniline exerts its effects involves interactions with specific molecular targets. These interactions may include binding to receptors, enzymes, or other macromolecules, leading to changes in cellular pathways and functions. The exact pathways and targets can vary depending on the context of its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4,4-Diphenylbutadienyl)aniline
- N,N-bis(4-methylphenyl)aniline
- 4,4-Diphenylbutadiene
Uniqueness
4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N,N-bis(4-methylphenyl)aniline stands out due to its unique combination of phenyl and butadiene groups, which confer specific electronic and structural properties. These characteristics make it particularly valuable in the development of advanced materials and in various research applications.
Eigenschaften
CAS-Nummer |
118985-32-3 |
|---|---|
Molekularformel |
C36H31N |
Molekulargewicht |
477.6 g/mol |
IUPAC-Name |
N-[4-(4,4-diphenylbuta-1,3-dienyl)phenyl]-4-methyl-N-(4-methylphenyl)aniline |
InChI |
InChI=1S/C36H31N/c1-28-16-22-33(23-17-28)37(34-24-18-29(2)19-25-34)35-26-20-30(21-27-35)10-9-15-36(31-11-5-3-6-12-31)32-13-7-4-8-14-32/h3-27H,1-2H3 |
InChI-Schlüssel |
GULCURCAQCYZGB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=CC=C(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N,N-Trimethyl-2-[(pent-2-enoyl)oxy]ethan-1-aminium](/img/structure/B14284667.png)
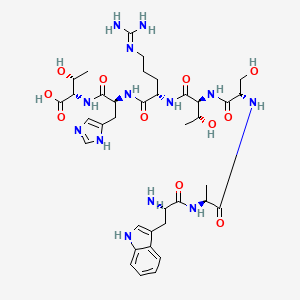
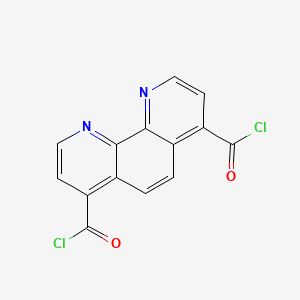

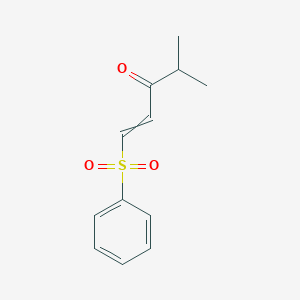
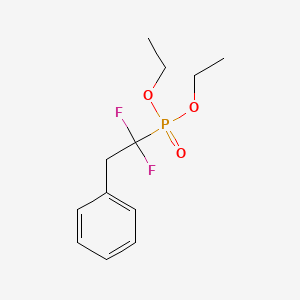
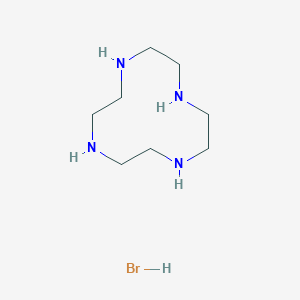
![4-[Methyl(octadecyl)amino]benzaldehyde](/img/structure/B14284700.png)
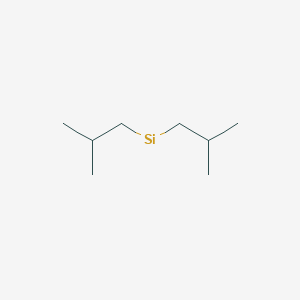
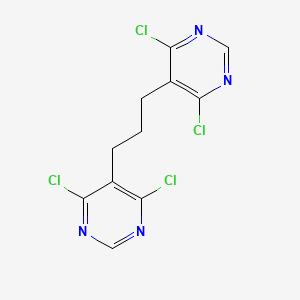
![Phosphine, methyl[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B14284712.png)
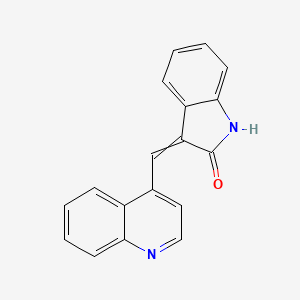
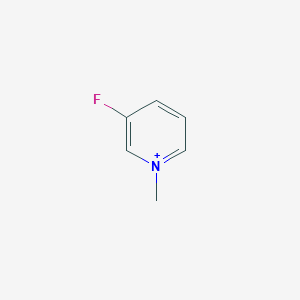
![3-[Hydroxy(dimethyl)silyl]propyl prop-2-enoate](/img/structure/B14284716.png)
